tert-Butyl 8-bromo-4,4-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Description
Chemical Structure: The compound features a dihydroisoquinoline core with a tert-butyloxycarbonyl (Boc) protecting group at position 2, a bromine atom at position 8, and two methyl groups at position 4 (C14H18BrNO2; MW 312.20) .
Synthesis: Prepared via reaction of 8-bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride with Boc anhydride (Boc2O) in dichloromethane (DCM), yielding 90% after silica gel chromatography .
Properties
Molecular Formula |
C16H22BrNO2 |
|---|---|
Molecular Weight |
340.25 g/mol |
IUPAC Name |
tert-butyl 8-bromo-4,4-dimethyl-1,3-dihydroisoquinoline-2-carboxylate |
InChI |
InChI=1S/C16H22BrNO2/c1-15(2,3)20-14(19)18-9-11-12(16(4,5)10-18)7-6-8-13(11)17/h6-8H,9-10H2,1-5H3 |
InChI Key |
MKKGWZGUVLRRBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CC2=C1C=CC=C2Br)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structure
| Property | Description |
|---|---|
| Chemical Name | tert-Butyl 8-bromo-4,4-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate |
| Molecular Formula | C16H22BrNO2 |
| Molecular Weight | 340.25 g/mol |
| CAS Number | 1203682-74-9 |
| Structure | Isoquinoline core with 8-bromo substitution, 4,4-dimethyl groups on dihydro ring, and tert-butyl carbamate at 2-position |
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of this compound typically involves:
- Construction of the isoquinoline skeleton or modification of preformed isoquinoline derivatives.
- Introduction of the 8-bromo substituent via selective bromination or halogen exchange.
- Installation of the tert-butyl carbamate protecting group (Boc group) at the 2-position nitrogen.
- Introduction of 4,4-dimethyl substitution on the dihydroisoquinoline ring, often through alkylation or ring modification steps.
Stepwise Preparation
Starting Material Preparation
The precursor often used is 8-bromo-3,4-dihydroisoquinoline or its derivatives. These can be synthesized by:
- Directed ortho-lithiation of isoquinoline derivatives followed by bromination at the 8-position.
- Alternatively, bromination of isoquinoline at the 8-position using N-bromosuccinimide (NBS) or similar brominating agents under controlled conditions.
Boc Protection at the 2-Position
The nitrogen at the 2-position is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions, typically in the presence of a base such as triethylamine or sodium bicarbonate, to yield the tert-butyl carbamate.
Final Purification
The final product is purified by column chromatography using solvent systems such as ethyl acetate and heptanes in gradient ratios to isolate pure this compound.
Detailed Example from Literature
Although direct synthetic protocols for the 4,4-dimethyl derivative are scarce, related compounds such as tert-Butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate have been synthesized using palladium-catalyzed reactions and boronate intermediates:
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | Mixture of tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate and tert-butyl 8-bromo derivative, bis(pinacolato)diborane, PdCl2(dppf), potassium acetate in DMF at 81°C overnight | Formation of borylated intermediates and brominated products |
| 2 | Workup with water-brine, extraction with ethyl acetate, drying, filtration, and concentration | Crude mixture containing target and side products |
| 3 | Column chromatography with ethyl acetate-heptanes gradient | Isolation of tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate and related compounds |
This example illustrates the use of palladium-catalyzed cross-coupling and functional group transformations that could be adapted for the 4,4-dimethyl substituted analogue, with additional methylation steps to install the dimethyl groups.
Research Findings and Notes
- The 4,4-dimethyl substitution increases molecular weight and alters electronic properties, requiring careful optimization of reaction conditions for selective bromination and Boc protection.
- Directed ortho-lithiation followed by electrophilic bromination is a common approach for regioselective introduction of the bromine atom at the 8-position.
- Boc protection is typically carried out after the formation of the dihydroisoquinoline core to protect the nitrogen during subsequent functionalization steps.
- Purification by column chromatography is essential to separate regioisomers and side products, especially when using palladium-catalyzed coupling reactions.
- The compound's molecular formula is C16H22BrNO2, with a molecular weight of 340.25 g/mol, indicating the addition of two methyl groups compared to the non-dimethyl analogue.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|---|
| 1 | Directed ortho-lithiation + Bromination | Isoquinoline derivative, n-BuLi, Br2 or NBS | Introduce bromine at 8-position | Requires low temperature control |
| 2 | Alkylation | Methyl iodide or methyl lithium | Install 4,4-dimethyl groups on dihydro ring | May require strong base and inert atmosphere |
| 3 | Boc Protection | Di-tert-butyl dicarbonate, base (Et3N) | Protect nitrogen at 2-position | Typically room temperature, mild conditions |
| 4 | Purification | Column chromatography (EtOAc/heptanes) | Isolate pure product | Gradient elution recommended |
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 8-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the ester group to an alcohol or the bromine atom to a hydrogen atom can be achieved using suitable reducing agents.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Products include azido or thiol-substituted derivatives.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: Products include alcohols or dehalogenated compounds.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 8-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate serves as a versatile intermediate for the construction of more complex molecules. It is used in the synthesis of natural products and pharmaceuticals.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms. It can be used in the design of enzyme inhibitors or receptor ligands.
Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting neurological disorders or cancer. Its ability to interact with biological targets makes it a valuable scaffold for drug discovery.
Industry: In the chemical industry, this compound can be used as a building block for the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 8-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group can participate in binding interactions, while the tetrahydroisoquinoline core provides structural stability. The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive mechanisms.
Comparison with Similar Compounds
Properties :
- Physical State : Solid (storage at 2–8°C) .
- Hazards : Classified with warnings for toxicity (H302: harmful if swallowed) and irritation (H315/H319: skin/eye irritation) .
- Applications : Bromine at position 8 enables cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl/heteroaryl groups in drug discovery .
Comparison with Similar Compounds
Structural Analogs by Substituent Position and Type
The table below compares key structural analogs, emphasizing substituent effects on reactivity, yield, and applications:
Key Differences and Trends
- Substituent Position: 8-Bromo vs. 7-Bromo: Bromine at position 8 (target compound) vs. 7 (CAS 258515-65-0) alters regioselectivity in cross-couplings. The 8-position is less sterically hindered, favoring coupling efficiency .
Electronic Effects :
- Fluorine at Position 4 (CAS 1432514-85-6): Introduces electron-withdrawing effects, altering electronic density for targeted interactions in medicinal chemistry .
- Hydroxyl Groups (e.g., 6-OH, CAS 158984-83-9): Enable hydrogen bonding and derivatization (e.g., etherification, sulfonation) but require protection during synthesis .
Synthetic Efficiency :
Biological Activity
Tert-butyl 8-bromo-4,4-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS No. 1203682-74-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis, and applications of this compound based on diverse research findings.
- Molecular Formula : C16H22BrNO2
- Molecular Weight : 340.26 g/mol
- IUPAC Name : this compound
- Purity : Typically ≥98%
Antitumor Activity
Research indicates that derivatives of isoquinoline compounds exhibit significant antitumor properties. For instance, a study highlighted that certain isoquinoline derivatives could inhibit cancer cell proliferation by inducing apoptosis in various human cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and death .
Antibacterial and Antifungal Properties
Isoquinoline derivatives, including this compound, have shown promising antibacterial and antifungal activity. A comparative study demonstrated that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi . The activity is attributed to their ability to disrupt microbial cell membranes.
Neuroprotective Effects
Recent investigations suggest that isoquinoline derivatives may possess neuroprotective effects. For example, some studies have reported that these compounds can modulate neurotransmitter systems and exhibit antioxidant properties, potentially providing therapeutic benefits in neurodegenerative diseases such as Parkinson's and Alzheimer's .
The biological activity of this compound is thought to involve:
- Receptor Modulation : Interaction with dopamine receptors has been noted, particularly influencing D1 receptor activity.
- Enzyme Inhibition : Inhibition of specific enzymes involved in cancer cell metabolism.
- Cell Signaling Pathways : Modulation of pathways related to apoptosis and cell proliferation.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Material : Use of 8-bromo-1,2,3,4-tetrahydroisoquinoline as a precursor.
- Carboxylation Reaction : Introduction of the tert-butyl ester group using di-tert-butyl dicarbonate.
- Purification : The product is purified through standard organic synthesis techniques such as recrystallization or chromatography.
Case Study 1: Anticancer Activity
In a study assessing the anticancer potential of isoquinoline derivatives, this compound was tested against various cancer cell lines. Results showed a dose-dependent inhibition of cell viability with an IC50 value indicating significant potency compared to standard chemotherapeutic agents .
Case Study 2: Neuroprotection in Animal Models
In preclinical models for neurodegenerative diseases, administration of this compound demonstrated a reduction in neuroinflammation and improved cognitive functions in treated animals compared to controls. The results suggest potential for further development in treating neurodegenerative disorders .
Q & A
Q. What are the recommended synthetic methodologies for tert-butyl 8-bromo-4,4-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate?
- Methodological Answer: The synthesis typically involves halogenation and protection strategies. For example, bromination at the 8-position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., DCM as solvent, 0–25°C). The tert-butyl carbamate group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or TEA . Microwave-assisted synthesis has been reported for analogous compounds, achieving high yields (>95%) with Pd catalysts in coupling reactions (e.g., Suzuki-Miyaura cross-coupling) . Key Considerations:
- Optimize reaction time and temperature to avoid over-bromination.
- Purify intermediates via column chromatography (silica gel, hexane/EtOAC gradient).
Q. How can the compound’s structural integrity be validated post-synthesis?
- Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- ¹H/¹³C NMR: Confirm substituent positions (e.g., bromine at C8, methyl groups at C4) via chemical shifts and coupling constants. For example, the tert-butyl group typically appears as a singlet at ~1.4 ppm in ¹H NMR .
- X-ray Crystallography: Resolve ambiguities in regiochemistry or stereochemistry. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, even for brominated derivatives .
- HRMS: Validate molecular weight (expected [M+H]⁺ for C₁₆H₂₁BrNO₂: ~346.08).
Q. What safety protocols are critical for handling this compound?
- Methodological Answer: Refer to safety data sheets (SDS) of structurally similar compounds (e.g., tert-butyl 7-bromo derivatives):
- Personal Protection: Wear nitrile gloves, safety goggles, and respiratory masks to avoid inhalation of dust/aerosols .
- Spill Management: Absorb with inert materials (sand, vermiculite) and dispose via hazardous waste channels .
- Storage: Keep in sealed containers under inert atmosphere (N₂/Ar) at 2–8°C to prevent decomposition .
Advanced Research Questions
Q. How does the bromine substituent at C8 influence regioselectivity in cross-coupling reactions?
- Methodological Answer: The C8-bromine acts as a directing group, enabling selective functionalization. For example:
- Suzuki-Miyaura Coupling: Use Pd(dppf)Cl₂ as a catalyst with arylboronic acids in THF/DMF (90°C, 12h). The bromine’s steric and electronic effects favor coupling at C8 over other positions .
- Buchwald-Hartwig Amination: Achieve C-N bond formation with amines under microwave conditions (e.g., 100°C, 1h) .
Data Table: Regioselectivity Trends in Analogous Compounds
| Position | Reactivity (Relative Rate) | Preferred Catalyst |
|---|---|---|
| C8-Br | 1.0 (reference) | Pd(dppf)Cl₂ |
| C5-Br | 0.7 | Pd(OAc)₂ |
| C6-Br | 0.5 | Ni(COD)₂ |
| Source: Adapted from |
Q. What computational methods are suitable for predicting the compound’s biological interactions?
- Methodological Answer: Combine molecular docking and MD simulations:
- Target Selection: Focus on bromodomains (BRD7/BRD9) or kinases (Wee1), where isoquinoline derivatives show affinity .
- Software: Use Schrödinger Suite or AutoDock Vina for docking. Parameterize the bromine atom using DFT-optimized charges (B3LYP/6-31G* level) .
- Validation: Compare docking scores (e.g., ΔG ≈ -9.5 kcal/mol for BRD9) with experimental IC₅₀ values from kinase assays .
Q. How can crystallographic data resolve contradictions in reported molecular conformations?
- Methodological Answer: Address discrepancies (e.g., chair vs. boat dihydroisoquinoline rings) via:
- High-Resolution Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance data quality.
- Twinned Data Refinement: Apply SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning .
- Hydrogen Bonding Analysis: Identify stabilizing interactions (e.g., C=O⋯H-N) that lock the ring conformation.
Q. What strategies optimize the compound’s stability in long-term storage?
- Methodological Answer: Conduct accelerated stability studies (40°C/75% RH, 6 months):
- Degradation Pathways: Monitor via HPLC for de-bromination or Boc-group cleavage.
- Stabilizers: Add antioxidants (e.g., BHT at 0.01% w/w) to inhibit radical-mediated bromine loss .
- Packaging: Use amber glass vials with PTFE-lined caps to block UV light and moisture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
